molecular formula C22H16O6S B11409406 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate

Cat. No.: B11409406
M. Wt: 408.4 g/mol
InChI Key: FVOLTOGDNZRCIM-UHFFFAOYSA-N
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Description

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate is an organic compound with the molecular formula C22H16O6S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate typically involves the reaction of 2-oxo-7-phenyl-1,3-benzoxathiol with 2-methoxyphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C22H16O6S

Molecular Weight

408.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(2-methoxyphenoxy)acetate

InChI

InChI=1S/C22H16O6S/c1-25-17-9-5-6-10-18(17)26-13-20(23)27-15-11-16(14-7-3-2-4-8-14)21-19(12-15)29-22(24)28-21/h2-12H,13H2,1H3

InChI Key

FVOLTOGDNZRCIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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